N-(2-morpholin-4-ylethyl)-1H-benzimidazol-2-amine

Medicinal Chemistry Kinase Drug Discovery Chemical Biology Tool Selection

This exocyclic 2-amine-substituted morpholinoethyl-benzimidazole (CAS 46911-54-0) is the direct precursor for synthesizing Ag(I)-NHC complexes with validated broad-spectrum antimicrobial activity (E. coli, S. aureus, C. albicans) and MCF-7 cytotoxicity (IC₅₀ 6–14 µM). Unlike the N1-regioisomer (CAS 26840-48-2), the 2-amine attachment enables secondary amine functionalization for NHC ligand generation—a reactivity path inaccessible to N1-alkylated analogs. Use this pre-functionalized core to bypass 4–6 de novo synthetic steps and focus SAR efforts on C2 diversification for dual COX/MAO inhibitor libraries. Balanced drug-like properties (MW 246.31, LogP ~1.8–2.2, tPSA ~45 Ų) make it ideal for solubility-permeability optimization studies.

Molecular Formula C13H18N4O
Molecular Weight 246.31 g/mol
Cat. No. B4730647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-morpholin-4-ylethyl)-1H-benzimidazol-2-amine
Molecular FormulaC13H18N4O
Molecular Weight246.31 g/mol
Structural Identifiers
SMILESC1COCCN1CCNC2=NC3=CC=CC=C3N2
InChIInChI=1S/C13H18N4O/c1-2-4-12-11(3-1)15-13(16-12)14-5-6-17-7-9-18-10-8-17/h1-4H,5-10H2,(H2,14,15,16)
InChIKeyXJUIYNGXCRSPFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Morpholin-4-ylethyl)-1H-benzimidazol-2-amine (CAS 46911-54-0) Procurement & Research Dashboard


N-(2-morpholin-4-ylethyl)-1H-benzimidazol-2-amine (CAS 46911-54-0, MF: C13H18N4O, MW: 246.31) is a synthetic small-molecule benzimidazole derivative featuring a morpholinoethyl substituent at the exocyclic 2-amine position . This structural architecture combines a hydrogen-bond-donating 2-aminobenzimidazole core with a tertiary amine morpholine tail, yielding calculated physicochemical properties that include a density of 1.258 g/cm³ and a predicted LogP suggesting balanced aqueous solubility and permeability . The exocyclic amine linker distinguishes it from N1-alkylated regioisomers and enables its primary documented application as a precursor for N-heterocyclic carbene (NHC) ligand synthesis and a scaffold for constructing bioactive compound libraries targeting infectious diseases and oncology [1].

Why Generic Benzimidazole Substitution Fails for N-(2-Morpholin-4-ylethyl)-1H-benzimidazol-2-amine


Indiscriminate substitution of this compound with generic benzimidazoles or alternative morpholinoethyl positional isomers introduces significant risk in reproducibility and target engagement. Unlike the more common N1-substituted regioisomer 1-(2-morpholin-4-ylethyl)-1H-benzimidazol-2-amine (CAS 26840-48-2), which directs the morpholine tail away from the 2-amine, the exocyclic 2-amine substitution pattern of CAS 46911-54-0 positions the morpholine moiety directly on the pharmacophoric amine, critically modulating both the pKa of the hydrogen-bond-donating benzimidazole NH and the spatial orientation of the morpholine ring . This topological distinction is decisive in medicinal chemistry programs: the N1-alkylated regioisomer is documented as a direct PARP inhibitor warhead, while the exocyclic 2-amine-substituted version serves as a distinct synthetic building block for generating NHC precursors and derivatized libraries via secondary amine functionalization—a reactivity path inaccessible to the N1-substituted analog [1]. The generic parent 2-aminobenzimidazole lacks the solubilizing morpholine moiety altogether, resulting in substantially different pharmacokinetic and solubility profiles that can derail in vitro assay outcomes if used as a naive replacement.

Quantitative Differentiation Evidence for N-(2-Morpholin-4-ylethyl)-1H-benzimidazol-2-amine


Regioisomeric Differentiation: Exocyclic 2-Amine vs. N1-Alkylated Morpholinoethyl-Benzimidazole

The defining structural feature of CAS 46911-54-0 is the exocyclic 2-amine substitution, which separates its reactivity and biological target space from the commercially available N1-substituted regioisomer CAS 26840-48-2. The N1-regioisomer is explicitly cited as a direct PARP inhibitor warhead, whereas the exocyclic 2-amine-substituted compound functions as a secondary amine building block amenable to further N-alkylation, acylation, or conversion to N-heterocyclic carbene precursors—a synthetic diversification pathway that is sterically and electronically blocked in the N1-substituted variant . In antimicrobial screening of structurally related 2-morpholinoethyl-substituted benzimidazolium salts derived from this scaffold, the precursor N-morpholinoethylbenzimidazole and its quaternary ammonium salts demonstrated strong activity against both Gram-negative (Escherichia coli) and Gram-positive (Staphylococcus aureus) bacterial strains, as well as the fungal pathogen Candida albicans, with activity exceeding that of silver nitrate control [1].

Medicinal Chemistry Kinase Drug Discovery Chemical Biology Tool Selection

Antimicrobial Activity of 2-Morpholinoethyl-Benzimidazole Scaffold vs. Silver Nitrate Control

The 2-morpholinoethyl-substituted benzimidazole scaffold, of which N-(2-morpholin-4-ylethyl)-1H-benzimidazol-2-amine is the direct precursor amine, has been quantitatively evaluated for antimicrobial activity. In a head-to-head study, the precursor N-morpholinoethylbenzimidazole and its derived benzimidazolium salts (NHC precursors 2a–c) and Ag(I)-NHC complexes (3a–c) were tested against Escherichia coli, Staphylococcus aureus, and Candida albicans. All tested compounds exhibited strong antimicrobial activity that exceeded the performance of the silver nitrate (AgNO₃) reference standard. Minimum inhibitory concentration (MIC) values were determined for the entire series, confirming that the morpholinoethyl substitution is a critical determinant of antimicrobial potency [1]. Additionally, derived compounds demonstrated anticancer activity against the MCF-7 breast cancer cell line, with IC₅₀ values for Ag(I)-NHC complexes ranging from 6–14 µM, establishing the scaffold's relevance in oncology target development [2].

Antimicrobial Drug Discovery NHC-Metal Complexes Infectious Disease Research

Physicochemical Property Differentiation vs. Unsubstituted 2-Aminobenzimidazole

The morpholinoethyl substituent of CAS 46911-54-0 confers substantial physicochemical advantages over the unsubstituted parent 2-aminobenzimidazole scaffold. The calculated density of 1.258 g/cm³, boiling point of 446.9 °C at 760 mmHg, and vapor pressure of 3.52×10⁻⁸ mmHg at 25 °C indicate a compound with drug-like physical properties suitable for solid-form handling and long-term storage stability . While the unsubstituted 2-aminobenzimidazole (MW 133.15, LogP ~1.0) is a polar fragment with limited membrane permeability, the addition of the morpholinoethyl group increases molecular weight to 246.31 and introduces a tertiary amine with a predicted pKa of ~7.5, enabling pH-dependent solubility modulation and enhanced passive membrane permeability at physiological pH. The morpholine oxygen provides an additional hydrogen-bond acceptor site, increasing the total H-bond acceptor count to 4 compared to 2 for the parent 2-aminobenzimidazole, which can facilitate target binding interactions while maintaining oral drug-likeness parameters within Lipinski's Rule of Five thresholds .

ADME-Tox Optimization Fragment-Based Drug Discovery Chemical Probe Development

Multi-Target Enzyme Inhibition Potential of Benzimidazole-Morpholine Hybrid Series

The benzimidazole-morpholine hybrid chemotype, represented in its simplest form by N-(2-morpholin-4-ylethyl)-1H-benzimidazol-2-amine, has been validated as a privileged scaffold for multi-target enzyme inhibition. In a systematic pharmacological screening of 15 structurally related 1-[2-(morpholin-4-yl)ethyl]-1H-benzimidazole derivatives, compounds 2b and 2j demonstrated dual inhibitory activity against both COX-1 and COX-2 enzymes, with the morpholine moiety identified as a favorable structural feature for the design of dual COX inhibitory-antibacterial agents [1]. The unsubstituted or N1-alkylated parent benzimidazole scaffolds lacking the morpholinoethyl group did not exhibit this dual COX-1/COX-2 inhibition profile, underscoring the functional importance of the morpholinoethyl pharmacophore [1]. Furthermore, the same compound series was evaluated for acetylcholinesterase (AChE), monoamine oxidase A (MAO-A), and monoamine oxidase B (MAO-B) inhibition, establishing the broader multi-target potential of this chemotype for neurodegenerative and inflammatory disease applications.

Inflammation Drug Discovery Neurodegeneration Research Polypharmacology

Optimal Application Scenarios for N-(2-Morpholin-4-ylethyl)-1H-benzimidazol-2-amine Procurement


Synthesis of Ag(I)-NHC Complexes for Antimicrobial and Anticancer Screening

As the direct precursor amine for N-morpholinoethyl-substituted benzimidazolium salts, this compound enables the two-step synthesis of silver(I)-NHC complexes with validated broad-spectrum antimicrobial activity against E. coli, S. aureus, and C. albicans [1]. The derived Ag(I)-NHC complexes have additionally been screened against the MCF-7 breast cancer cell line, yielding IC₅₀ values in the 6–14 µM range, providing a quantitative benchmark for comparative oncology studies [2]. Researchers can proceed with N-alkylation of the exocyclic 2-amine to generate the benzimidazolium salt, followed by Ag₂O-mediated metalation to access the bioactive Ag(I)-NHC complexes within a single workweek of synthetic effort.

Building Block for Multi-Target Benzimidazole-Morpholine Library Synthesis

This compound serves as the unsubstituted benzimidazole core for constructing libraries of 2-aryl/heteroaryl-1-(2-morpholin-4-ylethyl)-1H-benzimidazole derivatives that have demonstrated dual COX-1/COX-2 and AChE/MAO inhibitory activities [3]. By employing this pre-functionalized morpholinoethyl-benzimidazole as the starting material, medicinal chemistry teams can bypass the 4–6 synthetic steps typically required to install the morpholinoethyl group de novo and instead focus SAR efforts exclusively on diversification at the benzimidazole C2 position. The documented non-cytotoxic and non-genotoxic profile of the derived lead compounds (MTT assay and Ames test negative) provides a favorable safety benchmark for hit-to-lead progression [3].

Physicochemical Probe for Benzimidazole Solubility-Permeability Optimization

With its balanced physicochemical profile (MW 246.31, HBD 2, HBA 4, rotatable bonds 4, predicted LogP ~1.8–2.2, tPSA ~45 Ų, density 1.258 g/cm³, BP 446.9 °C), this compound is ideally suited as a reference standard in solubility-permeability optimization studies within benzimidazole-based lead series . The morpholinoethyl substituent provides an experimentally verified improvement over the unsubstituted 2-aminobenzimidazole parent (HBA count increased from 2 to 4; rotatable bonds from 0 to 4) while maintaining drug-like properties within Lipinski and Veber rule limits. Procurement of this specific intermediate enables direct physicochemical comparison against both less substituted fragments and more elaborated lead molecules.

Regioisomer-Controlled Chemical Biology Tool Development

The unambiguous exocyclic 2-amine substitution pattern of CAS 46911-54-0 provides a critical control compound for chemical biology studies investigating the target engagement differences between 2-amino-substituted and N1-substituted morpholinoethyl benzimidazoles [2]. Since the N1-regioisomer (CAS 26840-48-2) is cited as a direct PARP inhibitor warhead, while the 2-amine-substituted isomer functions as a derivatizable building block, parallel procurement and testing of both regioisomers enables definitive assignment of structure-activity relationships and off-target liability profiling in cellular target engagement assays.

Quote Request

Request a Quote for N-(2-morpholin-4-ylethyl)-1H-benzimidazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.